molecular formula C24H36N8O7 B12758022 Pyroglutamyl-histidyl-prolyl-glycyl-lysine CAS No. 98616-54-7

Pyroglutamyl-histidyl-prolyl-glycyl-lysine

Cat. No.: B12758022
CAS No.: 98616-54-7
M. Wt: 548.6 g/mol
InChI Key: QTDGQKIQGPGWNF-LNJVUBSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamyl-histidyl-prolyl-glycyl-lysine is a synthetic peptide composed of five amino acids: pyroglutamic acid, histidine, proline, glycine, and lysine. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-histidyl-prolyl-glycyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.

    Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include TFA (trifluoroacetic acid) for Boc (tert-butyloxycarbonyl) groups and piperidine for Fmoc (fluorenylmethyloxycarbonyl) groups.

    Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidation.

    Reduction: Reduction reactions are less common but can occur under specific conditions, particularly if the peptide is part of a larger, more complex molecule.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue, which contains a primary amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.

    Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).

    Substitution Reagents: Various alkylating agents or acylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyroglutamyl-histidyl-prolyl-glycyl-lysine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to G protein-coupled receptors (GPCRs), similar to other pyroglutamyl-peptides. This binding can modulate various intracellular signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: Pyroglutamyl-histidyl-prolyl-glycyl-lysine is unique due to its specific sequence and the presence of five amino acids, which may confer distinct biological activities compared to shorter peptides like GHK and pEHG. Its synthetic nature also allows for precise control over its structure and function, making it a valuable tool in research and industrial applications.

Properties

CAS No.

98616-54-7

Molecular Formula

C24H36N8O7

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid

InChI

InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1

InChI Key

QTDGQKIQGPGWNF-LNJVUBSCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N

Canonical SMILES

C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.